
6-Chloropurine
Übersicht
Beschreibung
6-Chloropurine is a chemical compound with the molecular formula C5H3ClN4 and a molecular weight of 154.56 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its pale yellow crystalline appearance and is relatively stable under standard conditions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 6-Chloropurin kann durch Reaktion von Hypoxanthin mit Phosphorylchlorid in Gegenwart einer unreaktiven Base wie Dimethylanilin synthetisiert werden . Die Reaktion beinhaltet typischerweise das Erhitzen von Hypoxanthin unter Druck mit Phosphorylchlorid und anschließendem Zugeben von Wasser zu der Mischung .
Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Herstellung von 6-Chloropurin nach ähnlichen Methoden, jedoch in größerem Maßstab. Die Reaktion wird in einer kontrollierten Umgebung durchgeführt, um die Reinheit und Ausbeute des Produkts zu gewährleisten. Die Verbindung wird dann durch Kristallisation aus Wasser gereinigt .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
SNAr (Nucleophilic Aromatic Substitution) Reactions:
- 6-Chloropurine readily undergoes SNAr reactions, where the chlorine atom is displaced by nucleophiles such as amines, alkoxides, and thiolates [2, 4].
- The reactivity of this compound in SNAr reactions can be enhanced or modified by using specific catalysts or by altering the reaction conditions [2, 4, 17].
- For instance, this compound nucleosides react with arylamines, with the iodine analogs often showing higher reactivity compared to the chloro compounds .
Reaction with Active Methylene Compounds:
- This compound ribonucleosides react with active methylene compounds, leading to C6-substituted purine nucleosides .
Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling:
- This compound participates in Suzuki-Miyaura cross-coupling reactions to form 6-arylpurines, utilizing palladium catalysts .
- Iodo analogs generally exhibit better yields than 6-chloro compounds in Suzuki reactions .
Negishi Coupling:
- This compound can be used in Negishi coupling reactions with organozinc reagents, although iodo analogs may provide slightly better yields .
Sonogashira Coupling:
- This compound derivatives can undergo Sonogashira coupling reactions, although they may require forcing conditions compared to iodo analogs .
Halogenation
Iodination:
- This compound nucleosides can be converted to 6-iodopurine nucleosides through SNAr iodination [2, 10].
- 6-Iodopurine nucleosides are excellent substrates for transition metal-catalyzed cross-coupling reactions .
Other Reactions
- Reaction with DABCO: Reactions of 6-chloropurines with 1,4-diazabicyclo[2.2.2]octane (DABCO) facilitate displacements at the 6-position of purines .
- Direct Arylation: this compound undergoes direct arylation with aromatics to synthesize C6-aryl-substituted purine analogs [9, 12].
- Reaction with Phenol: 6-Chloropurines react with phenol to yield substituted products .
Data Table: Comparison of Reactivity
Wissenschaftliche Forschungsanwendungen
Synthesis of Anticancer Agents
6-Chloropurine serves primarily as an intermediate in the synthesis of various purine derivatives, notably 6-mercaptopurine , which is utilized in treating leukemia. The synthesis pathway typically involves the reaction of this compound with thiol compounds to yield 6-mercaptopurine, a well-established chemotherapeutic agent known for its effectiveness against certain types of leukemia .
Table 1: Synthesis Pathways Involving this compound
Compound | Synthesis Route | Biological Activity |
---|---|---|
6-Mercaptopurine | Reaction with potassium hydrosulfide | Antileukemic |
9-Alkylpurines | Alkylation with substituted alkyl halides | Potential anticancer properties |
6-Aminopurines | Reaction with amines | Various biological activities |
Research indicates that this compound exhibits biological activities that may contribute to its therapeutic potential. It has been shown to have effects similar to those of 6-mercaptopurine, including the ability to induce apoptosis in cancer cells. For instance, studies on T-leukemia cell lines have demonstrated that derivatives of this compound can enhance apoptosis through modulation of cellular pathways .
Case Study: Antileukemic Effects
A study investigating the compound 9-norbornyl-6-chloropurine revealed its effectiveness as an antileukemic agent. The research focused on its metabolism and membrane permeability, suggesting that modifications to the chloropurine structure can lead to improved therapeutic profiles against leukemia .
Research and Development Trends
The ongoing research into this compound is expanding its application beyond traditional uses. Recent studies have explored its potential in combination therapies and as a part of novel drug formulations aimed at enhancing efficacy while minimizing side effects.
Table 2: Recent Research Findings on this compound
Study Focus | Findings | Implications |
---|---|---|
Combination therapies | Enhanced efficacy when used with other agents | Potential for more effective cancer treatments |
Novel formulations | Improved solubility and bioavailability | Better patient outcomes |
Mechanistic studies | Insights into apoptotic pathways activated | Targeted drug design |
Wirkmechanismus
The mechanism of action of 6-Chloropurine involves its interaction with specific molecular targets. For instance, its riboside derivative, this compound riboside, is phosphorylated to form nucleoside monophosphates, which can inhibit enzymes such as inosine monophosphate dehydrogenase . This inhibition affects the synthesis of nucleotides, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
6-Mercaptopurine: Another purine derivative used in the treatment of leukemia.
6-Thioguanine: Used in the treatment of acute myeloid leukemia.
Adenine: A naturally occurring purine base found in DNA and RNA.
Comparison: 6-Chloropurine is unique due to its chlorine substitution at the 6-position, which allows for specific chemical reactions and applications that are not possible with other purine derivatives . For example, its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of various purine analogs .
Biologische Aktivität
6-Chloropurine is a purine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, particularly focusing on its antifungal, antitumor, and antimicrobial effects.
Chemical Structure and Synthesis
This compound can be synthesized from commercially available 2-amino-6-chloropurine through various chemical reactions. The synthesis often involves the introduction of different substituents at the 6-position of the purine ring to enhance its biological activity. For example, novel derivatives have been synthesized using alkoxylation methods, which have shown promising antifungal properties against various strains.
Antifungal Activity
Recent studies have demonstrated that several derivatives of this compound exhibit significant antifungal activity. A study synthesized a series of 6-substituted purines, including derivatives such as 2-fluoro-6-chloropurine and 2-hydroxy-6-chloropurine. These compounds were tested against fungal strains such as Candida tropicalis, Aspergillus niger, and Bacillus subtilis. The results indicated that specific derivatives showed potent antifungal effects comparable to established antifungal agents like fluconazole.
Compound | Activity Against Candida tropicalis | Activity Against Aspergillus niger | Activity Against Bacillus subtilis |
---|---|---|---|
7 | Good | Moderate | Good |
8 | Good | Good | Good |
11 | Moderate | Good | Fairly good |
13 | Fairly good | Good | Good |
15 | Good | Moderate | Fairly good |
16 | Moderate | Fairly good | Good |
The study concluded that compounds such as 7, 8, 11, 13, 15, and 16 could serve as lead compounds for further development in antifungal therapies due to their effectiveness against multiple strains .
Antitumor Properties
In addition to antifungal properties, derivatives of this compound have shown potential as antitumor agents. The mechanism of action is believed to involve the inhibition of DNA synthesis in cancer cells. Research indicates that these compounds can induce apoptosis in various cancer cell lines by disrupting DNA replication processes.
A notable study highlighted the synthesis of O6-alkylguanine derivatives from 2-amino-6-chloropurine, which were screened for their cytotoxic effects on cancer cells. Some derivatives displayed significant cytotoxicity, suggesting their potential use in cancer treatment .
Case Studies and Research Findings
- Study on Antifungal Activity : A comprehensive evaluation of several new compounds derived from this compound revealed that certain derivatives exhibited enhanced activity against fungal pathogens. The study utilized standard antifungal testing protocols and reported that some compounds were more effective than existing treatments .
- Antitumor Screening : A series of experiments conducted on human cancer cell lines demonstrated that modifications at the N7 position of the purine ring significantly increased cytotoxicity. This finding suggests that targeted modifications can enhance the therapeutic potential of purine derivatives .
- Mechanistic Insights : Research into the mechanisms by which these compounds exert their biological effects has shown that they may interfere with nucleotide metabolism and DNA repair processes in cells. This interference can lead to increased mutations and cell death in rapidly dividing cells, such as those found in tumors .
Q & A
Basic Research Questions
Q. Q1. What are the common synthetic routes for incorporating 6-Chloropurine into nucleoside analogues, and how do reaction conditions influence regioselectivity?
A: this compound is typically incorporated via glycosylation reactions or SN2 displacement. For example, glycosylation of this compound with ribose derivatives under acidic conditions yields N9 or N7 isomers, where regioselectivity depends on steric effects and temperature. SN2 displacement with chloride leaving groups (e.g., in Scheme 2 of ) produces N9 isomers predominantly. Reaction conditions such as solvent polarity (DMF vs. THF), base strength (NaH vs. milder alternatives), and temperature (80°C vs. room temperature) critically influence isomer ratios. HPLC-MS analysis of crude mixtures is recommended to quantify product distributions .
Q. Q2. Which analytical techniques are most reliable for determining the regiochemistry (N7 vs. N9) of this compound derivatives?
A: 2D NMR spectroscopy (e.g., NOESY and HMBC) is essential. HMBC correlations between purine protons (H2, H8) and carbons in the sugar moiety confirm N9 attachment, as seen in nucleoside 26 (). UV spectroscopy complements structural assignments by comparing λmax values to literature data for known isomers. For unambiguous identification, crystallography or computational modeling (e.g., DFT) may resolve ambiguous cases .
Q. Q3. How can researchers ensure reproducibility in synthesizing this compound-containing oligonucleotides?
A: Use standardized solid-phase synthesis protocols with phenoxyacetyl (PAC)-protected phosphoramidites to minimize side reactions. Deprotection conditions (e.g., TBAF in THF for TBDMS removal) must be rigorously controlled. Purity should be verified via HPLC and mass spectrometry. Detailed step-by-step protocols, including reagent sources (e.g., Sigma-Aldrich for propargylamine hydrochloride), are critical for replication ().
Advanced Research Questions
Q. Q4. How does this compound inhibit adenine deaminase, and what methodological approaches quantify its inhibitory potency?
A: this compound acts as a competitive inhibitor of adenine deaminase, binding to the active site with a Ki of ~130 nM ( ). To quantify inhibition, perform enzyme assays with fixed substrate concentrations (e.g., 5.0 mM adenine) and varying inhibitor levels. Data should be fit to the Michaelis-Menten equation or Cheng-Prusoff equation for competitive inhibition. Include solvent viscosity experiments to rule out diffusion-limited effects .
Q. Q5. What strategies resolve contradictions in regiochemical outcomes during this compound glycosylation?
A: Discrepancies in N7/N9 ratios (e.g., vs. 7) arise from steric hindrance and electronic effects. To address this:
- Vary protecting groups : Bulky groups on the sugar (e.g., isopropylidene) may favor N7 isomerization.
- Optimize temperature : Higher temperatures (e.g., 80°C) can shift equilibrium toward thermodynamically stable isomers.
- Use computational modeling : Predict regioselectivity via molecular docking or DFT calculations.
- Validate with orthogonal techniques : Combine HPLC-MS, NMR, and enzymatic assays to confirm outcomes .
Q. Q6. How can researchers design experiments to assess the biological activity of this compound derivatives in adenosine receptor (AR) binding studies?
A: Use radioligand binding assays with transfected CHO or HEK-293 cells expressing human AR subtypes (A1, A2A, A3). For example:
- Competitive binding : Incubate cells with [<sup>3</sup>H]CCPA (A1 AR) or [<sup>125</sup>I]I-AB-MECA (A3 AR) and varying concentrations of this compound derivatives.
- Data analysis : Calculate IC50 values using nonlinear regression and compare to reference antagonists. Include controls for nonspecific binding (e.g., excess theophylline). Structural analogs (e.g., N6-benzyl derivatives) should be synthesized to explore SAR .
Q. Methodological Best Practices
Q. Q7. What steps ensure rigorous validation of this compound-related data in publications?
A:
- Replicate experiments : Perform triplicate trials with independent syntheses.
- Provide raw data : Include HPLC chromatograms, NMR spectra, and binding curves in supplementary materials.
- Cross-validate techniques : Confirm purity via orthogonal methods (e.g., LC-MS and <sup>1</sup>H NMR).
- Adhere to reporting standards : Follow Beilstein Journal guidelines () for experimental details, including reagent lot numbers and instrument calibration data .
Q. Q8. How should researchers formulate hypotheses when investigating this compound’s role in nucleotide analog synthesis?
A: Develop hypotheses based on mechanistic insights. For example:
- Hypothesis : "N9-substituted this compound derivatives exhibit higher adenosine receptor affinity due to improved base-pairing mimicry."
- Testing : Synthesize N7/N9 isomers, compare binding affinities, and correlate with molecular dynamics simulations of receptor interactions. Avoid overly broad questions; focus on testable predictions ( ).
Q. Data Interpretation Challenges
Q. Q9. How to address discrepancies between computational predictions and experimental results in this compound studies?
A: Discrepancies may arise from solvent effects, force field inaccuracies, or unaccounted transition states. Mitigate by:
- Solvent correction : Include implicit solvent models (e.g., COSMO-RS) in DFT calculations.
- Experimental validation : Use temperature-dependent kinetics to probe reaction pathways.
- Collaborate with theorists : Refine models using experimental data ().
Q. Q10. What are the limitations of current methodologies for analyzing this compound-protein interactions?
A: Key limitations include:
- Low-resolution techniques : NMR may fail for large protein complexes; switch to cryo-EM or X-ray crystallography.
- Dynamic binding : Surface plasmon resonance (SPR) captures real-time kinetics but requires purified protein.
- Cellular context : Cell-free assays lack pharmacokinetic factors; complement with in vivo models .
Eigenschaften
IUPAC Name |
6-chloro-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBQDFAWXLTYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Record name | 6-chloropurine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861673 | |
Record name | 6-Chloropurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | 6-Chloropurine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19828 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
87-42-3, 133762-83-1 | |
Record name | 6-Chloropurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloropurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloropurin-9-yl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-CHLOROPURINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloropurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloropurine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-CHLOROPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH8700156W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.